molecular formula C5H6Br2O2 B13677412 4-Bromo-3-(bromomethyl)but-2-enoic acid CAS No. 75887-43-3

4-Bromo-3-(bromomethyl)but-2-enoic acid

Cat. No.: B13677412
CAS No.: 75887-43-3
M. Wt: 257.91 g/mol
InChI Key: KMTDARCKZOIGRN-UHFFFAOYSA-N
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Description

4-Bromo-3-(bromomethyl)but-2-enoic acid is an organic compound with the molecular formula C5H6Br2O2 It is characterized by the presence of two bromine atoms attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(bromomethyl)but-2-enoic acid typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(bromomethyl)but-2-enoic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(bromomethyl)but-2-enoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Addition Reactions: The double bond in the butenoic acid moiety can participate in addition reactions with electrophiles such as hydrogen halides or halogens.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Addition Reactions: Reagents like hydrogen bromide or bromine in non-polar solvents such as chloroform or carbon tetrachloride.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of 3-(hydroxymethyl)but-2-enoic acid, 3-(aminomethyl)but-2-enoic acid, or 3-(thiomethyl)but-2-enoic acid.

    Addition Reactions: Formation of 4-bromo-3-(bromomethyl)butanoic acid.

    Oxidation and Reduction Reactions: Formation of 3-(bromomethyl)but-2-enoic acid or 3-(bromomethyl)but-2-en-1-ol.

Scientific Research Applications

4-Bromo-3-(bromomethyl)but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(bromomethyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The double bond in the butenoic acid moiety can also participate in electrophilic addition reactions, leading to the formation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-butenoic acid: Lacks the additional bromomethyl group, resulting in different reactivity and applications.

    4-Bromo-3-methylbut-2-enoic acid: Contains a methyl group instead of a bromomethyl group, leading to variations in chemical behavior.

    3-(Bromomethyl)but-2-enoic acid:

Uniqueness

4-Bromo-3-(bromomethyl)but-2-enoic acid is unique due to the presence of two bromine atoms, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products makes it valuable for research and industrial applications.

Properties

IUPAC Name

4-bromo-3-(bromomethyl)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2O2/c6-2-4(3-7)1-5(8)9/h1H,2-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTDARCKZOIGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(=O)O)CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298897
Record name 4-bromo-3-(bromomethyl)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.91 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75887-43-3
Record name NSC126830
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromo-3-(bromomethyl)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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